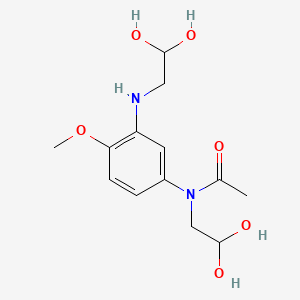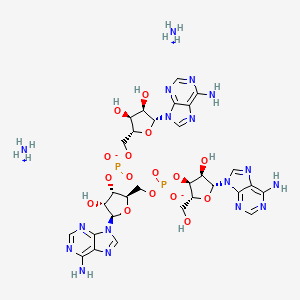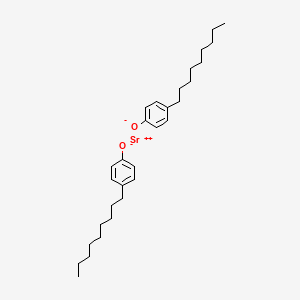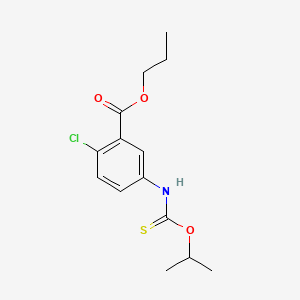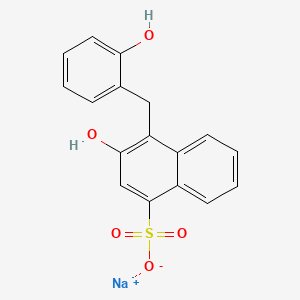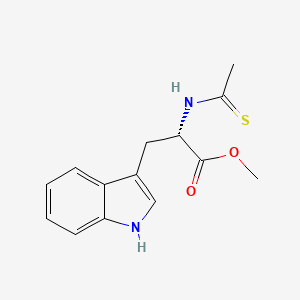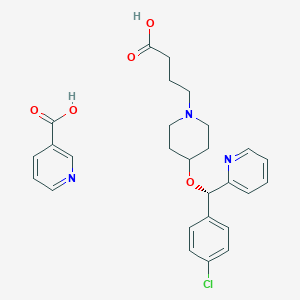
4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C14H11Cl2N3O · 1/2ZnCl2 This compound is known for its unique structure, which includes a diazonium group, a benzamido group, and a methoxy group, all attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-amino-2-chloro-5-methoxybenzoic acid followed by the coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride to form the tetrachlorozinc(2-) salt . The reaction conditions usually require low temperatures and acidic environments to ensure the stability of the diazonium group.
Analyse Des Réactions Chimiques
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines under appropriate conditions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s diazonium group allows it to be used in labeling and detection of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) involves the interaction of its diazonium group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The zinc chloride component may also play a role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) include:
These compounds share similar structural features but differ in their substituents and counterions, which can affect their reactivity and applications. The presence of the methoxy group and the tetrachlorozinc(2-) salt in 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) makes it unique and potentially more versatile in certain applications .
Propriétés
Numéro CAS |
85237-46-3 |
|---|---|
Formule moléculaire |
C28H22Cl6N6O4Zn |
Poids moléculaire |
784.6 g/mol |
Nom IUPAC |
4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H10ClN3O2.4ClH.Zn/c2*1-20-13-8-11(18-16)10(15)7-12(13)17-14(19)9-5-3-2-4-6-9;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2 |
Clé InChI |
ALAZGXLHSJZHIV-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





